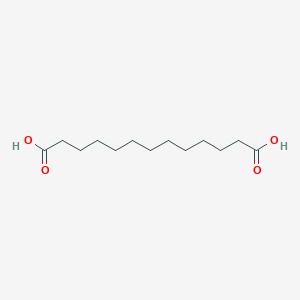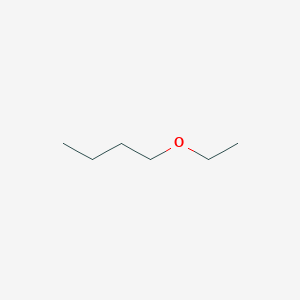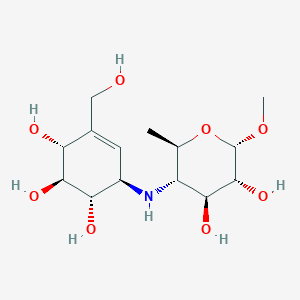
Tridecanedioic acid
概要
説明
C13H24O4 。白色の固体であり、長鎖ジカルボン酸に分類されます。 ブラシル酸は主にナイロン1313などの特殊ナイロンの製造に使用され、一部の種子油に豊富に含まれるエルカ酸の酸化から得られます .
製造方法
ブラシル酸は、いくつかの方法で合成できます。
作用機序
ブラシル酸の作用機序には、安定なエステルとポリマーを形成する能力が含まれます。長鎖ジカルボン酸構造により、さまざまな分子標的に作用し、高性能材料を形成することができます。 関与する経路には、エステル化反応と重合反応があり、特殊ナイロンとポリエステルの製造につながります .
生化学分析
Biochemical Properties
It is known that Tridecanedioic acid can be produced by certain strains of Candida, such as Candida viswanathii . The production of this compound from n-dodecane could be regulated by the sucrose and yeast extract concentrations in the medium .
Cellular Effects
It is known that Candida viswanathii can produce high levels of this compound from n-dodecane . This suggests that this compound might have some effects on the cellular processes of this organism.
Molecular Mechanism
It is known that this compound is a product of the ω-oxidation pathway in Candida viswanathii . This suggests that this compound might interact with enzymes involved in this pathway.
Temporal Effects in Laboratory Settings
It is known that the productivity of this compound can be regulated by the sucrose and yeast extract concentrations in the medium .
Metabolic Pathways
This compound is a product of the ω-oxidation pathway in Candida viswanathii . This suggests that this compound might be involved in this metabolic pathway.
Transport and Distribution
It is known that this compound is a product of the ω-oxidation pathway in Candida viswanathii . This suggests that this compound might be transported and distributed within cells and tissues in a manner related to this pathway.
Subcellular Localization
It is known that this compound is a product of the ω-oxidation pathway in Candida viswanathii . This suggests that this compound might be localized in the subcellular compartments related to this pathway.
準備方法
Brassylic acid can be synthesized through several methods:
化学反応の分析
ブラシル酸は、以下を含むさまざまな化学反応を起こします。
酸化: ブラシル酸はさらに酸化されて他のカルボン酸を生成することができます。
還元: アルコールを形成するために還元することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化アルミニウムリチウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物には、エステル、アルコール、および他のカルボン酸が含まれます .
科学研究の応用
ブラシル酸は、科学研究や産業で幅広い用途を持っています。
ポリマー生産: 優れた機械的特性と生分解性を備えたポリ(ブチレンサクシネート-コ-ブチレンブラシルレート)などの特殊ナイロンとポリエステルの製造に使用されます.
生分解性溶媒と潤滑油: その長鎖構造により、ブラシル酸は生分解性溶媒と潤滑油の製造に使用されます.
香料と医薬品: 香料の合成と、医薬品製造の中間体として使用されます.
接着剤とコーティング剤: ブラシル酸は、接着剤と粉体コーティングの配合に使用されます.
科学的研究の応用
Brassylic acid has a wide range of applications in scientific research and industry:
Polymer Production: It is used to produce specialty nylons and polyesters, such as poly(butylene succinate-co-butylene brassylate), which have excellent mechanical properties and biodegradability.
Biodegradable Solvents and Lubricants: Due to its long-chain structure, brassylic acid is used in the production of biodegradable solvents and lubricants.
Perfumery and Pharmaceuticals: It is used in the synthesis of fragrances and as an intermediate in pharmaceutical production.
Adhesives and Coatings: Brassylic acid is used in the formulation of adhesives and powder coatings.
類似化合物との比較
ブラシル酸は、特殊ナイロンと生分解性材料の製造における特定の用途により、長鎖ジカルボン酸の中でユニークです。類似の化合物には以下が含まれます。
セバシン酸: ナイロンや可塑剤の製造に使用される別の長鎖ジカルボン酸です。
アゼライン酸: ポリマーの製造やニキビの治療に使用されます。
ドデカン二酸: 高性能ポリアミドとポリエステルの製造に使用されます.
ブラシル酸は、ナイロン1313の製造と生分解性における特定の使用により際立っており、さまざまな産業用途において環境に優しい代替品です .
特性
IUPAC Name |
tridecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h1-11H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNCZXXFRKPEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021683 | |
| Record name | Tridecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid | |
| Record name | Tridecanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,11-Undecanedicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.5 mg/mL at 21 °C | |
| Record name | 1,11-Undecanedicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
505-52-2 | |
| Record name | Tridecanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIDECANEDIOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tridecanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tridecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIDECANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL3IQ40C34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,11-Undecanedicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
111 °C | |
| Record name | 1,11-Undecanedicarboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002327 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for producing tridecanedioic acid?
A1: this compound is commercially produced mainly through the fermentation of n-tridecane by specific yeast strains, particularly Candida tropicalis. [, ] This microbial conversion offers a cost-effective and environmentally friendly alternative to traditional chemical synthesis. []
Q2: How does the fermentation process for DCA13 production work?
A2: Candida tropicalis utilizes n-tridecane as a carbon source. Through a series of enzymatic reactions, the yeast oxidizes the alkane, ultimately producing DCA13. [] The process can be optimized by controlling factors like pH, aeration, and nutrient supply. [, , ]
Q3: What are some challenges associated with DCA13 fermentation?
A3: Maintaining optimal conditions for both yeast growth and DCA13 production can be challenging. For instance, pH significantly influences both cell viability and DCA13 secretion. [] Additionally, DCA13 production can be inhibited by its accumulation in the fermentation broth. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C13H24O4. Its molecular weight is 244.33 g/mol. [, ]
Q5: How can this compound be characterized?
A5: Several spectroscopic techniques can be employed to characterize DCA13, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the compound's functional groups, structure, and molecular weight. [, , , ]
Q6: Are there any unique structural features of DCA13?
A6: DCA13 possesses a long hydrophobic chain with two terminal carboxylic acid groups. This structure allows it to interact with both hydrophobic and hydrophilic environments. [, ]
Q7: What is the solubility behavior of this compound?
A7: DCA13's solubility depends on the solvent and temperature. It exhibits limited solubility in water but is more soluble in organic solvents like butyl acetate. [, ] The presence of other compounds like paraffin or butanol can influence its solubility. []
Q8: How does the chain length of dicarboxylic acids, including DCA13, affect their interaction with other molecules?
A8: The length and flexibility of the carbon backbone in dicarboxylic acids, including DCA13, play a crucial role in intermolecular interactions. These factors can impact hydrogen bonding, crystallization behavior, and thermal properties when mixed with other compounds, such as lidocaine. []
Q9: Can this compound form inclusion complexes?
A9: Yes, DCA13 can form channel-type polypseudorotaxanes with β-cyclodextrin. [, ] This complexation occurs through hydrophobic interactions and hydrogen bonding between the DCA13 molecule and the cyclodextrin cavity. [, ]
Q10: What are the main applications of this compound?
A10: DCA13 is primarily used as a precursor in the fragrance industry for synthesizing musk ethylene brassylate, a valuable musk fragrance ingredient. [] Additionally, it is being explored as a building block for novel polymers with unique properties. [, ]
Q11: How does DCA13 contribute to the properties of polymers?
A11: Incorporating DCA13 into polymers, such as polyamides (nylons), can influence their thermal properties, crystallinity, and mechanical strength. The long aliphatic chain of DCA13 contributes to the flexibility and hydrophobicity of the resulting polymers. [, ]
Q12: Are there any potential biomedical applications for DCA13 or its derivatives?
A12: While research is ongoing, some studies suggest that DCA13 or its derivatives might have potential applications in biomedicine. For instance, certain aliphatic dioic acids, including DCA13, have shown insulinotropic effects in rat pancreatic islets, suggesting potential applications in diabetes research. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B146132.png)












